molecular formula C14H20FNO B4235904 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide

2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide

Cat. No. B4235904
M. Wt: 237.31 g/mol
InChI Key: SACNLELFNNTGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as LMK-235 and has been studied for its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide is not fully understood. However, studies have shown that this compound targets specific enzymes and receptors in the body that are involved in various physiological processes. For example, 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain by inhibiting the activity of COX-2. Additionally, 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to induce cell death in cancer cells by targeting specific receptors in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its potential therapeutic applications in various fields. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide. One of the main areas of research is the development of new therapeutic applications for this compound. Additionally, studies can be conducted to further understand the mechanism of action of 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide and its potential applications in various fields. Furthermore, research can be conducted to optimize the synthesis method of 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide to improve its yield and purity.

Scientific Research Applications

2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory properties that can be used to treat various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-fluoro-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have potential anti-cancer properties that can be used to treat various types of cancer.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c1-9(2)13(10(3)4)16-14(17)11-7-5-6-8-12(11)15/h5-10,13H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACNLELFNNTGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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